Conduritol B Tetraacetate

Descripción general

Descripción

Conduritol B Tetraacetate is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Aplicaciones Científicas De Investigación

Glycobiology Research

Conduritol B Tetraacetate plays a pivotal role in glycobiology, which focuses on the study of carbohydrates and their biological functions. Its applications include:

- Enzyme Inhibition : CBTA serves as an irreversible inhibitor of β-glucocerebrosidase, leading to significant insights into lysosomal storage disorders such as Gaucher disease and Parkinson’s disease. The inhibition disrupts glucosylceramide degradation, providing a model to study disease mechanisms and potential therapies .

- Model Generation : It is extensively used to create cellular and animal models for Gaucher disease, facilitating research into the disease's pathophysiology and treatment strategies .

Biochemical Applications

CBTA is utilized in various biochemical studies:

- Synthesis of Biologically Active Compounds : As a starting material, CBTA aids in synthesizing various compounds that exhibit biological activity, contributing to drug discovery and development.

- Protein-Glycan Interactions : The compound's ability to inhibit glycosidases makes it valuable for studying protein-glycan recognition processes, which are essential for understanding cell signaling and immune responses.

Pharmacological Studies

In pharmacological research, CBTA has been evaluated for its potential therapeutic effects:

- Pharmacokinetics : Studies indicate that CBTA demonstrates high absorption rates in human intestinal models but shows limited penetration across the blood-brain barrier. This property is critical when considering its therapeutic applications for neurological disorders .

- Therapeutic Potential : Research has shown that CBTA can induce lysosomal dysfunction, which may have implications in neurodegenerative diseases. Its effects on cellular metabolism are being investigated to develop novel therapeutic strategies .

Case Studies

Several studies highlight the effectiveness of CBTA in various research contexts:

- Gaucher Disease Models : A study demonstrated that using CBTA in animal models effectively mimicked the biochemical alterations seen in Gaucher disease, allowing researchers to test potential treatments and understand the disease's progression .

- Neurodegenerative Research : Another investigation found that CBTA could influence neurodegenerative pathways by affecting glucosylceramide levels and inducing α-synuclein aggregation in the central nervous system (CNS), providing insights into Parkinson's disease mechanisms .

Mecanismo De Acción

Target of Action

Conduritol B Tetraacetate primarily targets the enzyme β-glucocerebrosidase (GBA1) . This enzyme plays a crucial role in the breakdown of glucosylceramide into glucose and ceramide within the lysosome . Mutations in the GBA1 gene are known to cause Gaucher disease (GD) and are among the most frequent genetic risk factors for Parkinson’s disease (PD) .

Mode of Action

This compound acts as an irreversible inhibitor of β-glucocerebrosidase . It binds covalently to the catalytic site of the enzyme, leading to its inactivation . This inactivation disrupts the normal breakdown of glucosylceramide, leading to its accumulation within the lysosome .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by this compound affects the lysosomal degradation pathway . This disruption leads to the accumulation of glucosylceramide, which can further contribute to the pathogenesis of diseases like GD and PD . In addition, this accumulation can fuel α-synuclein aggregation, a key feature of PD .

Pharmacokinetics

It is known that the compound is a specialty product used in proteomics research . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inactivation of β-glucocerebrosidase by this compound leads to several molecular and cellular effects. In vitro studies have shown that this inactivation induces lysosomal dysfunction and inhibits myelination . In vivo, it can lead to demyelination and early neurodegenerative hallmarks, including axonal degeneration, α-synuclein accumulation, and astrogliosis . It also results in brain lipid dyshomeostasis and functional impairment .

Action Environment

It is known that genetic variability and environmental exposure can play a significant role in the development of diseases like diabetes mellitus . Factors such as lifestyle, diet, and illnesses can influence the composition of gut microbiota, which in turn can impact the effectiveness of various drugs . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Conduritol B Tetraacetate interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit the synthesis of glucose in the liver, which suggests that it interacts with enzymes involved in glucose metabolism

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of glucose in the liver, which can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its potential to inhibit or activate enzymes . It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited

Dosage Effects in Animal Models

In animal models, this compound has been used to generate cell and animal models for investigations on Gaucher disease and Parkinson’s disease

Metabolic Pathways

It is known to interact with enzymes involved in glucose metabolism, suggesting that it may be involved in this metabolic pathway

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is limited It is not clear whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Conduritol B Tetraacetate can be synthesized from 1,4,5,6-tetra-O-acetyl-myoinositol. The process involves reacting 1,4,5,6-tetra-O-acetyl-myoinositol with N,N’-thiocarbonyl diimidazole to form 1,4,5,6-tetra-O-acetyl-myoinositol-2,3-thionocarbonate. This intermediate is then desulfurized with trimethyl phosphite to yield tetra-O-acetyl-conduritol B .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Conduritol B Tetraacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield simpler compounds.

Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler alcohols or hydrocarbons.

Comparación Con Compuestos Similares

Conduritol A: Another isomer of cyclohexenetetrol, used in similar biochemical applications.

Conduritol C: Known for its unique structural features and biological activity.

Conduritol D: Another isomer with distinct properties and applications.

Uniqueness: Conduritol B Tetraacetate is unique due to its specific structure and its ability to inhibit glycosidases effectively. This makes it particularly valuable in glycobiology research and in the development of therapeutic agents .

Actividad Biológica

Conduritol B Tetraacetate (CBTA) is a significant compound in glycobiology and biochemistry, primarily recognized for its role as an irreversible inhibitor of the enzyme β-glucocerebrosidase (GBA1). This enzyme is crucial for the lysosomal degradation of glucosylceramide, and its dysfunction is associated with several genetic disorders, including Gaucher disease and Parkinson's disease. The following sections will detail the biological activity of CBTA, including its mechanism of action, biochemical properties, and implications in research and therapeutic applications.

This compound acts as an irreversible inhibitor of β-glucocerebrosidase. Upon binding to the enzyme, it leads to permanent inactivation, which disrupts the normal degradation pathway of glucosylceramide within lysosomes. This inhibition has profound implications for cellular metabolism and function:

- Enzyme Target : β-glucocerebrosidase (GBA1)

- Mode of Action : Irreversible inhibition

- Biochemical Pathways Affected : Lysosomal degradation pathways

CBTA exhibits several biochemical properties that make it a valuable tool in research:

- Inhibition Potency : The compound has shown effective inhibition of GBA1 with an IC50 ranging from 4.28 to 9.49 μM .

- Cellular Effects : In vitro studies indicate that CBTA induces lysosomal dysfunction, which can inhibit myelination and affect various cellular processes.

- Transport and Distribution : While specific data on the transport mechanisms within cells is limited, CBTA's interaction with key enzymes suggests a potential for broad tissue distribution.

Research Applications

This compound has been utilized extensively in scientific research, particularly in studies related to lysosomal storage disorders:

- Model Generation : It is commonly used to create animal and cellular models for Gaucher disease and Parkinson’s disease, facilitating the investigation of these conditions' underlying mechanisms .

- Pharmacological Studies : CBTA has been evaluated for its pharmacokinetic properties, showing high human intestinal absorption (0.9899 out of 1.0) but limited blood-brain barrier penetration .

Comparative Analysis with Related Compounds

This compound is part of a broader family of conduritol compounds, each with unique biological activities. Below is a comparative analysis highlighting key differences:

| Compound | Enzyme Target | Inhibition Type | Applications |

|---|---|---|---|

| Conduritol A | Various glycosidases | Reversible | Glycobiology research |

| This compound | β-glucocerebrosidase | Irreversible | Gaucher disease models |

| Conduritol C | α-glucosidases | Irreversible | Antileukemic studies |

| Conduritol D | Various glycosidases | Reversible | Growth regulation studies |

Case Studies and Findings

Research has demonstrated significant findings regarding the biological activity of CBTA:

- Gaucher Disease Models : Studies using CBTA have elucidated mechanisms underlying Gaucher disease by mimicking the effects of GBA deficiency in animal models .

- Peripheral Nerve Recovery : In vivo experiments indicated that CBTA accelerates recovery from peripheral nerve injuries in mice, suggesting potential therapeutic applications beyond lysosomal storage disorders .

- Toxicity Assessments : Pharmacokinetic studies have raised concerns about mutagenic effects associated with CBTA, highlighting the need for careful evaluation in therapeutic contexts .

Propiedades

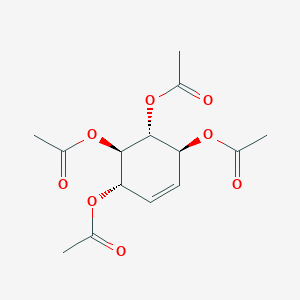

IUPAC Name |

[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXNPDYWUANMIX-IGQOVBAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452320 | |

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25348-63-4 | |

| Record name | Conduritol B Tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.